molecular formula C4HCl2NOS B2484744 4,5-dichloro-2-Thiazolecarboxaldehyde CAS No. 1173897-83-0

4,5-dichloro-2-Thiazolecarboxaldehyde

Cat. No.: B2484744
CAS No.: 1173897-83-0
M. Wt: 182.02
InChI Key: RJGXURZAPLEJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dichloro-2-Thiazolecarboxaldehyde: is a chemical compound with the molecular formula C4HCl2NOS and a molecular weight of 182.02 g/mol . It is a thiazole derivative, characterized by the presence of two chlorine atoms at the 4th and 5th positions of the thiazole ring and an aldehyde group at the 2nd position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-dichloro-2-Thiazolecarboxaldehyde can be synthesized through several methods. One common method involves the reaction of 2-chloroacetic acid with thiourea to form thiazolidine-2,4-dione . This intermediate is then reacted with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The reaction mixture is often heated and stirred for several hours, followed by purification steps such as extraction and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4,5-dichloro-2-Thiazolecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used to replace the chlorine atoms.

Major Products:

    Oxidation: Formation of 4,5-dichloro-2-thiazolecarboxylic acid.

    Reduction: Formation of 4,5-dichloro-2-thiazolemethanol.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: 4,5-dichloro-2-Thiazolecarboxaldehyde is used as a building block in the synthesis of more complex thiazole derivatives. These derivatives have applications in organic optoelectronics and materials science.

Biology and Medicine: Thiazole derivatives, including this compound, have been studied for their pharmacological properties. They exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Industry: In industrial applications, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-Thiazolecarboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

    2,4-Dichlorothiazole-5-carboxaldehyde: Similar structure but with chlorine atoms at the 2nd and 4th positions.

    2-Thiazolecarboxaldehyde: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.

Uniqueness: 4,5-dichloro-2-Thiazolecarboxaldehyde is unique due to the specific positioning of the chlorine atoms, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

4,5-dichloro-1,3-thiazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NOS/c5-3-4(6)9-2(1-8)7-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGXURZAPLEJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=NC(=C(S1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.